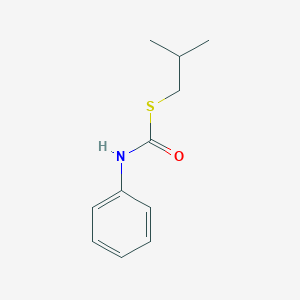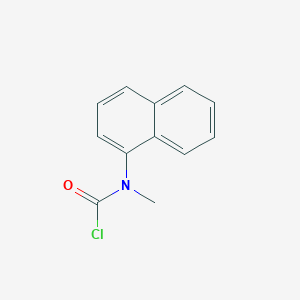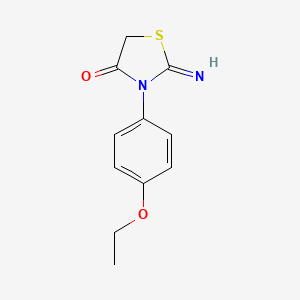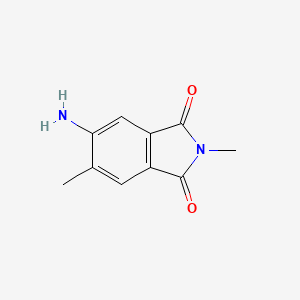![molecular formula C7H5N3O4 B14630832 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55679-62-4](/img/structure/B14630832.png)
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the construction of the oxazole ring followed by the introduction of the nitro and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate can yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has been reported for the construction of similar oxazole-based compounds .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione: This compound has a similar oxazole-pyridine structure but with a thione group instead of a nitro group.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: This compound features a fused oxazole-pyridine structure with additional functionalization.
Uniqueness
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
55679-62-4 |
|---|---|
Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-methyl-6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(10(12)13)2-5-6(8-3)9-7(11)14-5/h2H,1H3,(H,8,9,11) |
InChI Key |
KAAOSZNTRXSBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


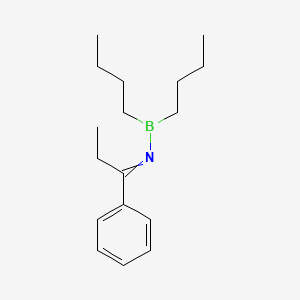
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
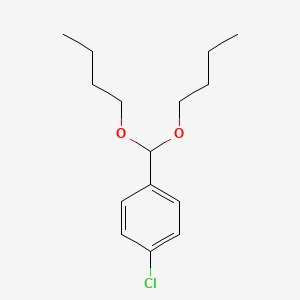

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
